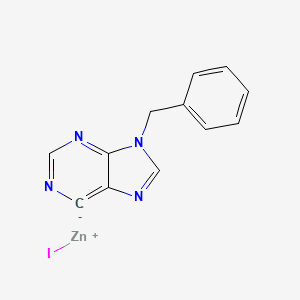
9-benzyl-6H-purin-6-ide;iodozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-benzyl-6H-purin-6-ide;iodozinc(1+) is a chemical compound with the molecular formula C12H9IN4Zn and a molecular weight of 401.51100 g/mol This compound is known for its unique structure, which includes a purine base substituted with a benzyl group and coordinated with an iodozinc ion
Méthodes De Préparation
The synthesis of 9-benzyl-6H-purin-6-ide;iodozinc(1+) typically involves the reaction of 9-benzyl-6H-purine with a zinc iodide source under specific conditions. The reaction conditions often include the use of an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9-benzyl-6H-purin-6-ide;iodozinc(1+) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodozinc group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The purine base can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coordination Reactions: The zinc ion can coordinate with other ligands, forming complexes with different properties.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-benzyl-6H-purin-6-ide;iodozinc(1+) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and coordination complexes.
Biology: The compound’s purine base makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism of action of 9-benzyl-6H-purin-6-ide;iodozinc(1+) involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can mimic natural nucleotides, allowing it to bind to enzymes involved in DNA or RNA synthesis, potentially inhibiting their activity. The zinc ion can also play a role in stabilizing the compound’s structure and facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-benzyl-6H-purin-6-ide;iodozinc(1+) include other purine derivatives and zinc-coordinated complexes. Some examples are:
9-benzyl-6-chloropurine: Similar structure but with a chlorine atom instead of the iodozinc group.
9-benzyl-6H-purin-6-ide;zinc(1+): Similar structure but without the iodine atom.
6-benzylaminopurine: A purine derivative with a benzylamino group instead of the benzyl group.
The uniqueness of 9-benzyl-6H-purin-6-ide;iodozinc(1+) lies in its specific coordination with the iodozinc ion, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
185386-75-8 |
|---|---|
Formule moléculaire |
C12H9IN4Zn |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
9-benzyl-6H-purin-6-ide;iodozinc(1+) |
InChI |
InChI=1S/C12H9N4.HI.Zn/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UZBNQMFAQGYSTR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


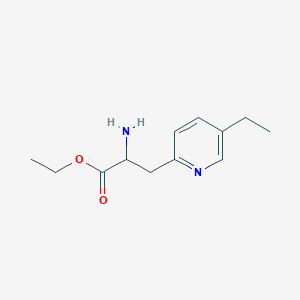
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
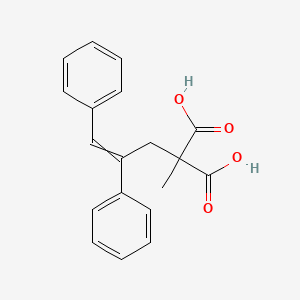
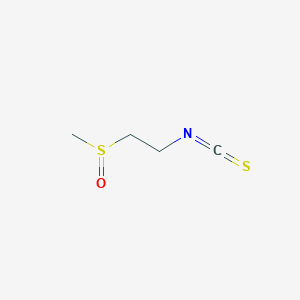

![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
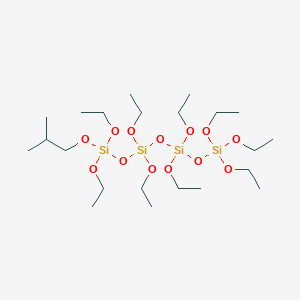
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
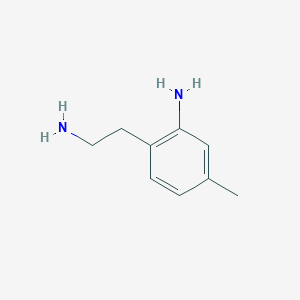
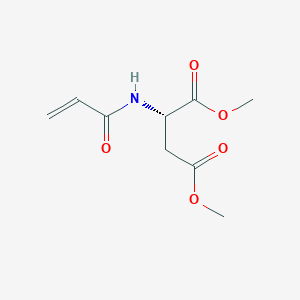

![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
